Ionization Energy: Tellanyl Requires 0.75 eV Less Energy to Ionize Than HSe•, Enabling Wavelength-Selective Detection
The first adiabatic ionization energy of tellanyl is 9.09 eV, measured via Rydberg series analysis of its vacuum-ultraviolet absorption spectrum, while the corresponding value for HSe• is 9.845 eV and for HS• is 10.422 eV [1][2]. This 0.75 eV gap relative to HSe• translates to a wavelength difference of approximately 20 nm in the VUV region, permitting selective photoionization of HTe• in mixtures that also contain HSe• or HS• when a tunable VUV source is available.
| Evidence Dimension | First adiabatic ionization energy (eV) |
|---|---|
| Target Compound Data | 9.09 eV (HTe•) |
| Comparator Or Baseline | HSe•: 9.845 ± 0.003 eV; HS•: 10.422 ± 0.001 eV |
| Quantified Difference | Δ = −0.75 eV vs. HSe•; Δ = −1.33 eV vs. HS• |
| Conditions | Gas-phase VUV absorption and photoionization; Rydberg series extrapolation (Donovan et al., 1972); NIST evaluated IE for HS• |
Why This Matters
For laboratories using photoionization mass spectrometry or VUV laser detection, the lower IE of tellanyl means it can be selectively ionized at wavelengths where HSe• and HS• remain neutral, enabling unambiguous identification and quantification in mixed chalcogen systems.
- [1] Donovan, R. J.; Little, D. J.; Konstantatos, J. Vacuum ultraviolet spectra of transient molecules and radicals. Part 3.—HSe and HTe. J. Chem. Soc. Faraday Trans. 2 1972, 68, 1812–1818. View Source
- [2] NIST Chemistry WebBook: HS radical ionization energy (evaluated), 10.422 ± 0.001 eV; HSe ionization energy, 9.845 ± 0.003 eV (Gibson et al., 1986). View Source
